2-Desmethyltetrahydrofuran-methylnaphthalene Nafronyl
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Overview
Description
2-Desmethyltetrahydrofuran-methylnaphthalene Nafronyl is a compound with the molecular formula C30H33NO2 and a molecular weight of 439.59 . It is known for its applications in neurology research, particularly in the study of pain and inflammation, Alzheimer’s disease, memory, learning, cognition, Parkinson’s disease, schizophrenia, and addiction .
Chemical Reactions Analysis
2-Desmethyltetrahydrofuran-methylnaphthalene Nafronyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Desmethyltetrahydrofuran-methylnaphthalene Nafronyl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Desmethyltetrahydrofuran-methylnaphthalene Nafronyl involves its interaction with serotonin receptors, particularly the 5-HT receptors . It acts as a selective inhibitor of these receptors, which play a crucial role in neurotransmission and the regulation of mood, cognition, and pain . The molecular targets and pathways involved include the modulation of serotonin levels and the inhibition of serotonin reuptake .
Comparison with Similar Compounds
2-Desmethyltetrahydrofuran-methylnaphthalene Nafronyl can be compared with other similar compounds, such as:
Methylnaphthalene derivatives: These compounds share structural similarities with this compound and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific interaction with serotonin receptors and its potential therapeutic applications in neurology research .
Properties
CAS No. |
115025-98-4 |
---|---|
Molecular Formula |
C₃₀H₃₃NO₂ |
Molecular Weight |
439.59 |
Synonyms |
α-(1-Naphthalenylmethyl)-1-naphthalenepropanoic Acid 2-(Diethylamino)ethyl Ester |
Origin of Product |
United States |
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